3-(Pyridin-3-yl)butanamide

Catalog No.
S8657763
CAS No.
M.F
C9H12N2O
M. Wt
164.20 g/mol
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3-(Pyridin-3-yl)butanamide

Product Name

3-(Pyridin-3-yl)butanamide

IUPAC Name

3-pyridin-3-ylbutanamide

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c1-7(5-9(10)12)8-3-2-4-11-6-8/h2-4,6-7H,5H2,1H3,(H2,10,12)

InChI Key

KJFIAWCKGMRBLB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)C1=CN=CC=C1

3-(Pyridin-3-yl)butanamide, also known as 3-Oxo-N-(pyridin-3-yl)butanamide, is a chemical compound characterized by the molecular formula C9H10N2O2C_9H_{10}N_2O_2. It features a pyridine ring attached to a butanamide structure, which includes a ketone functional group at the third position of the butane chain. The compound's structure allows it to participate in various

  • Oxidation: The compound can be oxidized to yield corresponding acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions enable the synthesis of diverse derivatives that may exhibit unique properties and activities.

The biological activity of 3-(Pyridin-3-yl)butanamide has been explored in various studies. Its structural features suggest potential interactions with biological molecules, which could lead to applications in pharmacology. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Research indicates its potential antitumor activity, suggesting that it could be useful in developing new therapeutic agents for cancer treatment .

The synthesis of 3-(Pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method includes:

  • Reaction of 3-Aminopyridine with Diketene: This reaction is often conducted in boiling benzene, where diketene reacts with 3-aminopyridine to form the desired product.
  • Further Reactions: Additional steps may involve purification and isolation techniques to ensure high yield and purity of the final compound.

Industrial production methods would likely scale up these laboratory techniques while optimizing conditions for cost-effectiveness and environmental sustainability .

3-(Pyridin-3-yl)butanamide has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biological Studies: The compound is useful for studying enzyme mechanisms and protein-ligand interactions due to its ability to bind with biological targets.
  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development, particularly in oncology and other therapeutic areas .

Studies on the interactions of 3-(Pyridin-3-yl)butanamide with biological systems have shown that it can modulate enzyme activity, impacting various biochemical pathways. The specific molecular targets depend on the structural characteristics of the compound, particularly its pyridine ring and ketone group, which are crucial for binding to active sites on enzymes or receptors. This interaction profile suggests that further research could uncover additional therapeutic applications.

Several compounds share structural similarities with 3-(Pyridin-3-yl)butanamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-(Pyridin-4-yl)butanamideC9H10N2OC_9H_{10}N_2OSimilar but with a different position of the pyridine ring
N-(Pyridin-2-yl)butanamideC9H10N2OC_9H_{10}N_2OVariation in pyridine positioning affecting biological activity
N-(Pyridin-4-yl)pyridine-3-carboxamideC11H10N2O2C_{11}H_{10}N_2O_2Contains additional carboxamide functionality, enhancing solubility

Uniqueness

The uniqueness of 3-(Pyridin-3-yl)butanamide lies in its specific arrangement of functional groups and the position of the pyridine ring, which influences its reactivity and biological activity compared to similar compounds. Its potential as a therapeutic agent against cancer distinguishes it from other derivatives that may not exhibit such properties .

The integration of pyridine into amide frameworks traces its origins to 19th-century coal tar extraction processes. Thomas Anderson's isolation of pyridine from bone oil in 1849 laid the groundwork for systematic studies on nitrogen-containing heterocycles. By the early 20th century, chemists recognized that appending amide functionalities to pyridine enhanced water solubility while preserving aromatic electronic characteristics. The seminal work of Hantzsch in 1881 demonstrated that β-keto acids, aldehydes, and ammonia could assemble dihydropyridine precursors, later oxidized to pyridine derivatives.

Modern synthetic approaches, such as those described by Ramiz et al. (2011), employ 3-aminopyridine and ethyl acetoacetate under refluxing benzene to yield N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide derivatives. These methods achieve yields up to 66%, with nuclear magnetic resonance (NMR) spectroscopy confirming regioselective amide bond formation at the pyridine's 3-position.

Structural Significance of the Butanamide Backbone in Medicinal Chemistry

The butanamide moiety (CH$$2$$CH$$2$$CONH$$_2$$) confers three critical pharmacological advantages:

  • Conformational Flexibility: The four-carbon chain adopts gauche and anti-periplanar conformations, enabling adaptation to diverse protein binding pockets.
  • Hydrogen Bonding Capacity: The amide carbonyl (C=O) and NH groups participate in hydrogen bonds with residues like Asp189 in trypsin-like proteases.
  • Metabolic Stability: Compared to shorter acetamide analogs, butanamide derivatives exhibit prolonged plasma half-lives due to reduced susceptibility to amidase cleavage.

Quantum mechanical calculations on 3-oxo-N-(pyridin-3-yl)butanamide (PubChem CID 268277) reveal a dipole moment of 5.2 Debye, facilitating interactions with charged enzyme active sites. The molecule's logP value of 1.3 (±0.2) balances hydrophobicity for membrane penetration and aqueous solubility for bloodstream transport.

Positional Isomerism in Pyridinyl Substituents: 2-, 3-, and 4-Pyridinyl Analogues

Substituent position dramatically alters electronic and steric properties:

PositionResonance ContributionpKa (NH)Biological Activity
2-PyridinylOrtho-directing effects dominate3.8 ±0.1Enhanced kinase inhibition
3-PyridinylMeta-position minimizes steric clash4.2 ±0.2Optimal antimicrobial profile
4-PyridinylPara-conjugation maximizes π-stacking4.0 ±0.1Preferred for CNS penetration

The 3-pyridinyl isomer exhibits unique hydrogen bonding patterns due to its asymmetric electron distribution. In N-[3-(aminomethyl)pyridin-2-yl]butanamide (CID 82344006), the 3-aminomethyl group creates a bifurcated hydrogen bond with Thr430 in molecular dynamics simulations. This interaction stabilizes ligand-receptor complexes by 2.3 kcal/mol compared to 2-pyridinyl analogs.

IUPAC Nomenclature Conventions for Pyridinylbutanamide Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyridinylbutanamide derivatives follows strict hierarchical rules to ensure unambiguous identification. For 3-(pyridin-3-yl)butanamide:

  • The parent chain is a four-carbon butanamide (butan-1-amide), where the carbonyl group occupies position 1.
  • The pyridin-3-yl substituent is attached to the third carbon of the butanamide chain.
  • Substituents are numbered to minimize locants for functional groups.

Thus, the IUPAC name 3-(pyridin-3-yl)butanamide reflects the substitution pattern accurately [5]. Comparative examples from literature include:

  • 3-Oxo-N-(pyridin-3-yl)butanamide (CAS 1657-34-7), which introduces a ketone group at position 3 [5].
  • N-(2-Pyridinyl)-3-(1-pyrrolidinyl)butanamide (CAS 478077-95-1), which modifies both the pyridine position and adds a pyrrolidine group [6].

Table 1: IUPAC Nomenclature Examples

Compound StructureIUPAC Name
CH2-CH2-CH(Pyridin-3-yl)-CONH23-(Pyridin-3-yl)butanamide
CH2-CO-CH2-CONH(Pyridin-3-yl)3-Oxo-N-(pyridin-3-yl)butanamide [5]
CH2-CH(Pyrrolidinyl)-CH2-CONH23-(1-Pyrrolidinyl)-N-(pyridin-2-yl)butanamide [6]

CAS Registry Numbers and Molecular Formula Variations

CAS Registry Numbers uniquely identify chemical substances, while molecular formulas vary with structural modifications. Key examples include:

Table 2: CAS Numbers and Molecular Formulas

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-(Pyridin-3-yl)butanamideNot AssignedC9H11N3O179.21
3-Oxo-N-(pyridin-3-yl)butanamide [5]1657-34-7C9H10N2O2178.19
N-(2-Pyridinyl)-3-(1-pyrrolidinyl)butanamide [6]478077-95-1C13H19N3O233.31

The absence of a CAS number for the base compound (3-(pyridin-3-yl)butanamide) highlights its role as a structural motif rather than a commercially isolated entity. Derivatives often incorporate functional groups (e.g., ketones, amines) that alter reactivity and physicochemical properties [4] [5].

Interchangeable Terminology: Pyridyl vs. Pyridinyl Nomenclature Challenges

The terms pyridyl and pyridinyl are often used interchangeably but differ in precision:

  • Pyridinyl: Specifies a pyridine ring substituent with a defined attachment point (e.g., pyridin-3-yl) [1] [5].
  • Pyridyl: A broader term that may refer to any pyridine-derived substituent without positional specificity [7].

For example, 3-(pyridin-3-yl)butanamide explicitly denotes substitution at the third position of the pyridine ring, whereas "pyridylbutanamide" could ambiguously describe isomers. This distinction is critical in regulatory and synthetic contexts to avoid misidentification [6] [7].

Terminological Case Study

  • Correct: "3-(Pyridin-3-yl)butanamide" (IUPAC-compliant) [5].
  • Ambiguous: "Pyridylbutanamide" (lacks positional specificity).
  • Incorrect: "3-Pyridylbutanamide" (non-IUPAC suffix) [1] [6].

Structural and Functional Insights

While the core article focus excludes pharmacological data, structural features of 3-(pyridin-3-yl)butanamide derivatives influence their potential applications:

  • The pyridine ring enables π-π stacking interactions, relevant in ligand design [7].
  • The amide group participates in hydrogen bonding, affecting solubility and crystallinity [4] [5].

Direct Aminolysis of Butyryl Chlorides with Pyridinylamines

The direct aminolysis of butyryl chlorides with pyridinylamines represents one of the most straightforward approaches to 3-(Pyridin-3-yl)butanamide synthesis. This methodology involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of butyryl chloride, forming the desired amide bond through an addition-elimination mechanism [1] [2].

Reaction Mechanism and Conditions

The reaction proceeds through a tetrahedral intermediate formation, where the pyridinylamine nucleophile attacks the carbonyl carbon of butyryl chloride. The mechanism involves initial nucleophilic addition followed by chloride elimination, generating hydrogen chloride as a byproduct [2]. Typical reaction conditions include the use of an organic base such as triethylamine (1.1-2.0 equivalents) to neutralize the generated hydrochloric acid, maintaining the reaction temperature between 0°C and room temperature for 2-4 hours [1] [3].

Experimental Procedures

The synthesis typically employs anhydrous conditions using solvents such as dichloromethane, tetrahydrofuran, or diethyl ether. The butyryl chloride is added dropwise to a stirred solution of pyridinylamine and base at reduced temperature to control the exothermic nature of the reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion [1] [3].

Yield and Purification

This methodology generally provides yields in the range of 85-95%. The crude product is typically purified through aqueous workup to remove the generated ammonium chloride salts, followed by extraction with organic solvents and standard purification techniques such as column chromatography or recrystallization [1] [3].

Advantages and Limitations

The primary advantages of this approach include high reaction efficiency, simple workup procedures, and excellent atom economy. However, the methodology requires strictly anhydrous conditions due to the moisture sensitivity of acid chlorides, and the evolution of hydrogen chloride gas necessitates appropriate safety measures and ventilation systems [1] [3].

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling reactions represent a versatile and widely employed methodology for amide bond formation. This approach utilizes carbodiimides as coupling agents to activate carboxylic acids toward nucleophilic attack by amines, providing an efficient route to 3-(Pyridin-3-yl)butanamide from butyric acid derivatives and pyridinylamines [4] [5].

Mechanism of Carbodiimide Activation

The carbodiimide coupling mechanism involves the initial formation of an O-acylisourea intermediate through the reaction of the carboxylic acid with the carbodiimide. This activated intermediate then undergoes nucleophilic attack by the amine, leading to amide bond formation and the generation of a urea byproduct [4] [5]. The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) enhances the reaction efficiency by forming more reactive active esters and suppressing side reactions [4].

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) Coupling

EDC represents one of the most commonly employed carbodiimides for amide synthesis due to its water solubility and the ease of removing its urea byproduct. The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane at room temperature for 12-24 hours [4] [5]. The use of N,N-diisopropylethylamine (DIEA) as a base helps to maintain optimal pH conditions and suppress potential side reactions.

Dicyclohexylcarbodiimide (DCC) Coupling

DCC coupling represents a classical approach to amide bond formation, widely employed in peptide synthesis. While effective, this methodology generates dicyclohexylurea as a byproduct, which can be challenging to remove due to its poor solubility in common organic solvents [4] [5]. The reaction conditions are similar to EDC coupling, typically requiring 12-24 hours at room temperature in solvents such as DMF or dichloromethane.

N,N'-Diisopropylcarbodiimide (DIC) Coupling

DIC coupling offers advantages over DCC through the improved solubility of the diisopropylurea byproduct, facilitating purification procedures. The reaction conditions are comparable to other carbodiimide couplings, with typical yields ranging from 75-92% [4] [5]. The use of DIC is particularly advantageous in solid-phase synthesis applications due to the ease of byproduct removal through washing procedures.

Optimization Strategies

Several factors influence the efficiency of carbodiimide-mediated coupling reactions, including solvent choice, temperature, reaction time, and the use of additives. The concentration of reactants is typically maintained between 0.05-0.2 M to optimize reaction kinetics while minimizing side reactions. The use of racemization suppressants such as HOBt or HOAt is particularly important when dealing with substrates containing stereogenic centers [4] [5].

Carbodiimide TypeSolventTemperatureTimeTypical YieldAdvantagesLimitations
EDC·HClDMF, DCMrt12-24 h80-95%Water-soluble, easy workupSlightly lower yields with hindered substrates
DCCDMF, DCMrt12-24 h70-90%Well-established, widely availableInsoluble urea byproduct
DICDMF, DCMrt12-24 h75-92%Soluble urea byproductHigher cost than DCC

Modern Catalytic Strategies

Transition Metal-Catalyzed C-N Bond Formation

Transition metal-catalyzed C-N bond formation represents a modern and powerful approach to amide synthesis, offering enhanced functional group tolerance and the ability to form challenging amide bonds under mild conditions. This methodology has found particular application in the synthesis of 3-(Pyridin-3-yl)butanamide derivatives through various catalytic systems [6] [7] [8].

Palladium-Catalyzed Amidation

Palladium-catalyzed amidation reactions have emerged as a versatile methodology for C-N bond formation, particularly for the coupling of aryl halides with amides. The Buchwald-Hartwig amination reaction, adapted for amide synthesis, employs palladium complexes with appropriate ligands to facilitate the coupling of activated aryl or heteroaryl halides with amines [7] [9]. For 3-(Pyridin-3-yl)butanamide synthesis, this approach can be employed to couple 3-bromopyridine derivatives with butanamide precursors.

The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) center, followed by coordination of the amide substrate. Subsequent reductive elimination affords the desired C-N coupled product and regenerates the palladium(0) catalyst [7] [9]. Typical reaction conditions include the use of palladium(II) acetate as the catalyst precursor, phosphine ligands such as XPhos or DavePhos, and bases such as cesium carbonate or potassium tert-butoxide in solvents like toluene or DMF at temperatures ranging from 80-120°C [7] [9].

Copper-Catalyzed Amidation

Copper-catalyzed amidation reactions offer a cost-effective alternative to palladium-catalyzed systems, particularly for the formation of C-N bonds between aryl halides and amides. The use of copper(I) iodide with diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) has proven effective for the synthesis of various amide derivatives [10] [8]. The reaction typically requires elevated temperatures (80-120°C) and polar aprotic solvents such as DMF or DMSO.

The mechanism involves the formation of a copper-amide complex through deprotonation of the amide substrate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the desired product [10] [8]. While generally providing lower yields than palladium-catalyzed systems, copper catalysis offers advantages in terms of cost and environmental impact.

Nickel-Catalyzed Amidation

Nickel-catalyzed amidation reactions have gained attention as an alternative to precious metal catalysts, offering unique reactivity patterns and substrate scope. The use of nickel(II) bromide with diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been employed for various C-N coupling reactions [11]. The reaction conditions typically involve elevated temperatures (80-120°C) and the use of strong bases such as potassium tert-butoxide or sodium hydride.

Optimization of Catalytic Conditions

The optimization of transition metal-catalyzed amidation reactions requires careful consideration of multiple factors, including catalyst loading, ligand selection, base choice, solvent, temperature, and reaction time. Catalyst loadings typically range from 1-10 mol%, with higher loadings often required for challenging substrates. The choice of ligand is crucial for achieving optimal activity and selectivity, with bulky, electron-rich phosphines generally providing superior performance [6] [7] [8].

Catalyst SystemLigandBaseSolventTemperatureYield RangeAdvantages
Pd(OAc)₂XPhosCs₂CO₃Toluene100°C60-85%Excellent functional group tolerance
CuIDMEDAK₂CO₃DMF80°C55-80%Cost-effective, environmentally friendly
NiBr₂dppfKOtBuTHF80°C50-75%Earth-abundant metal, unique reactivity

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry represents a transformative approach to chemical synthesis, offering enhanced safety, improved reaction control, and increased efficiency compared to traditional batch processes. The application of flow chemistry to the synthesis of 3-(Pyridin-3-yl)butanamide provides several advantages, including precise temperature control, efficient heat and mass transfer, and the ability to handle hazardous intermediates safely [12] [13] [14].

Microflow Reactor Design and Operation

Microflow reactors consist of narrow channels (typically 10-1000 μm) through which reactant solutions are continuously pumped and mixed. The small dimensions provide excellent heat and mass transfer characteristics, enabling rapid reaction times and precise control over reaction parameters [13] [15]. For amide synthesis, typical flow systems consist of mixing units, residence time units, and back-pressure regulators to maintain optimal reaction conditions.

The synthesis of 3-(Pyridin-3-yl)butanamide in flow typically involves the use of activated carboxylic acid derivatives, such as acid chlorides or activated esters, which are mixed with pyridinylamine solutions in the microflow reactor. The reaction mixture is then passed through a heated residence time unit to ensure complete conversion [13] [16].

Continuous Amidation Protocols

Several continuous flow protocols have been developed for amide synthesis, including the use of triphosgene as an activating agent, carbodiimide-mediated coupling, and direct amidation protocols. The triphosgene-mediated approach involves the rapid activation of carboxylic acids to acid chlorides in situ, followed by immediate reaction with amines to minimize side reactions and racemization [13] [17].

One particularly effective protocol involves the use of a two-mixer system where the first mixer combines the carboxylic acid with triphosgene in the presence of a base, generating the acid chloride intermediate. The second mixer then combines this activated intermediate with the amine component, resulting in rapid amide formation [13] [17]. The residence time in the first mixer is typically kept very short (0.5-1.0 seconds) to minimize decomposition and side reactions.

Advantages of Flow Chemistry for Amide Synthesis

Flow chemistry offers several key advantages for amide synthesis:

  • Enhanced Safety: The small reactor volumes and continuous processing minimize the accumulation of hazardous intermediates [12] [18].

  • Improved Reaction Control: Precise temperature and residence time control enable optimization of reaction conditions [12] [19].

  • Reduced Racemization: The short residence times and controlled conditions minimize racemization of sensitive substrates [13] [17].

  • Scalability: Flow processes can be easily scaled up by numbering-up (operating multiple reactors in parallel) or scaling-out (increasing flow rates) [12] [20].

  • Automation: Flow systems can be readily automated for continuous operation [12] [19].

Optimization Parameters

The optimization of flow chemistry protocols for amide synthesis requires consideration of several parameters:

  • Flow Rates: Typically range from 0.01-10 mL/min, depending on the reactor volume and desired residence time [13] [21].
  • Temperature: Often elevated (80-150°C) to accelerate reaction rates while maintaining precise control [13] [14].
  • Residence Time: Optimized to ensure complete conversion while minimizing side reactions [13] [17].
  • Concentration: Higher concentrations (0.1-1.0 M) are often possible due to improved mixing and heat transfer [13] [21].
ParameterBatch ProcessFlow ProcessAdvantages of Flow
Temperature Control±2-5°C±0.1-0.5°CPrecise control, higher temperatures possible
Reaction TimeHoursMinutesFaster reactions, reduced side products
SafetyBulk handlingContinuous processingReduced hazard accumulation
Scale-upComplexLinearPredictable scaling
AutomationLimitedExtensiveConsistent product quality

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis represents a powerful methodology for the preparation of compound libraries, offering advantages in terms of purification, automation, and high-throughput synthesis. The application of solid-phase techniques to the synthesis of 3-(Pyridin-3-yl)butanamide derivatives enables the rapid generation of diverse compound libraries for pharmaceutical research and development [22] [23] [24].

Solid-Phase Synthesis Principles

Solid-phase synthesis involves the covalent attachment of one reactant to an insoluble polymeric support, allowing for the sequential addition of building blocks to construct complex molecules. The key advantages include simplified purification through washing procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automation [22] [23] [25].

The synthesis of 3-(Pyridin-3-yl)butanamide derivatives on solid support typically involves the attachment of either the butyric acid component or the pyridinylamine component to the resin, followed by coupling with the complementary building block. The choice of attachment strategy depends on the desired final product structure and the cleavage conditions required [22] [23] [25].

Resin Selection and Functionalization

Several resin types are commonly employed for amide synthesis in solid-phase format:

Merrifield Resin: The classical polystyrene-based resin functionalized with chloromethyl groups provides a versatile platform for amide synthesis through nucleophilic substitution reactions [22] [24] [25]. The resin is typically functionalized with amino acids or other nucleophiles to provide attachment points for subsequent chemistry.

Wang Resin: This resin features a benzyl alcohol functionality that can be used for the attachment of carboxylic acids through ester linkages. The final products are released through acidic cleavage conditions, making this resin particularly suitable for the synthesis of C-terminal amides [23] [25].

Rink Amide Resin: Specifically designed for the synthesis of primary amides, this resin features a 4-methylbenzhydrylamine linkage that provides excellent stability during synthesis and efficient cleavage under acidic conditions [23] [25].

Coupling Strategies

The formation of amide bonds on solid support employs similar coupling reagents to those used in solution-phase synthesis, with modifications to account for the heterogeneous nature of the reactions. Common coupling reagents include:

  • HBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate with 1-hydroxybenzotriazole provides efficient coupling with minimal racemization [23] [26].
  • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate offers excellent coupling efficiency and is particularly effective for hindered substrates [23] [26].
  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate provides rapid coupling with reduced racemization [23] [26].

Library Synthesis Protocols

The synthesis of 3-(Pyridin-3-yl)butanamide libraries typically follows established solid-phase protocols with appropriate modifications for the specific substrates. A typical protocol involves:

  • Resin Loading: Attachment of the first building block to the resin through appropriate coupling chemistry [27] [24].
  • Deprotection: Removal of protecting groups to expose reactive functionality [23] [25].
  • Coupling: Formation of the amide bond using appropriate coupling reagents [23] [26].
  • Washing: Removal of excess reagents and byproducts through extensive washing [23] [25].
  • Cleavage: Release of the final product from the resin [23] [25].

Optimization Considerations

Several factors must be considered for optimal solid-phase synthesis:

  • Resin Loading: Typically 0.1-0.5 mmol/g to ensure adequate solvation and reaction accessibility [23] [25].
  • Reagent Excess: Large excesses (3-10 equivalents) are often employed to drive reactions to completion [23] [25].
  • Reaction Time: Extended reaction times (2-24 hours) may be required due to the heterogeneous nature of the reactions [23] [25].
  • Solvent Selection: Solvents that swell the resin effectively (DMF, NMP, DCM) are essential for efficient reactions [23] [25].

Quality Control and Analysis

Monitoring solid-phase synthesis requires specialized analytical techniques due to the heterogeneous nature of the reactions. Common approaches include:

  • Kaiser Test: Colorimetric test for primary amines to monitor deprotection reactions [23].
  • FTIR Spectroscopy: Monitoring of characteristic absorption bands to track reaction progress [23].
  • Cleavage and Analysis: Periodic cleavage of small resin samples for LC-MS analysis [23].
  • Mass Spectrometry: Direct analysis of resin-bound compounds using techniques such as MALDI-TOF [23].
Resin TypeLinkerCleavage ConditionsBest ApplicationLoading Capacity
MerrifieldChloromethylNucleophilic substitutionVersatile applications0.8-1.5 mmol/g
WangBenzyl esterTFA/DCM (1-5%)C-terminal amides0.5-1.0 mmol/g
Rink AmideBenzhydrylamineTFA/DCM (50-95%)Primary amides0.4-0.8 mmol/g
SieberBenzhydryl esterTFA/DCM (1-3%)Protected peptides0.3-0.6 mmol/g

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.094963011 g/mol

Monoisotopic Mass

164.094963011 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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